molecular formula C6H11NO3 B125150 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one CAS No. 87010-29-5

3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one

Cat. No. B125150
CAS RN: 87010-29-5
M. Wt: 145.16 g/mol
InChI Key: WYNTXFYGOPFHTF-UHFFFAOYSA-N
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Description

The compound "3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one" is a derivative of the 1,3-oxazolidin-2-one nucleus, which is a significant heterocycle in synthetic organic chemistry and medicinal chemistry. This nucleus is not only a key structural motif in various synthetic applications but also in the development of pharmaceuticals, such as antibacterial agents .

Synthesis Analysis

The synthesis of oxazolidin-2-one derivatives can be achieved through various methods. For instance, O-Protected 3-hydroxyoxazolidin-2,4-diones, which are closely related to the compound , can be prepared in a one-p

Scientific Research Applications

Enantioselective Synthesis

Oxazolidin-2-one derivatives serve as key intermediates in enantioselective synthesis, providing access to enantiopure 1,2-diols and other compounds with high diastereoselectivities. For instance, lithiated oxazolidin-2-ones have been added to aldehydes to yield N,S-acetal derivatives of 2-hydroxy aldehydes, demonstrating the utility of oxazolidinone auxiliaries in asymmetric synthesis (Gaul & Seebach, 2000).

Synthetic and Medicinal Chemistry

Oxazolidin-2-one rings are prominent in synthetic and medicinal chemistry due to their versatility as heterocyclic frameworks. They are used as protective groups for 1,2-aminoalcohol systems and have found applications in the synthesis of antibacterial drugs like Linezolid (G. Zappia et al., 2007).

Reaction Mechanisms and Catalysis

Research has explored the reactions of oxazolidin-2-ones with various reagents, highlighting their reactivity and potential for creating complex molecules. For example, reactions with ethenyloxyethoxymethyl oxirane lead to isomeric oxazolidin-2-ones, demonstrating the synthetic utility of these compounds in organic chemistry (N. Lobanova et al., 2016).

Enzymatic Synthesis

The enzymatic synthesis of oxazolidin-2-one derivatives using immobilized lipases has been studied, showing potential for green chemistry applications. This approach facilitates the synthesis of multifunctional compounds with diverse biological and pharmacological activities (G. Yadav & Sandip V. Pawar, 2014).

Structural Characterization

Studies on the crystal structures of oxazolidin-2-one derivatives have provided insights into their molecular configurations, interactions, and potential applications in designing new compounds with desired properties (T. C. Nogueira et al., 2015).

Novel Synthetic Routes

Innovative synthetic routes to oxazolidin-2-ones have been developed, including gold-catalyzed intermolecular cycloadditions and [3 + 2] cycloaddition reactions. These methods provide efficient pathways to produce highly substituted cyclobutane derivatives and oxazolidin-4-ones, respectively, showcasing the adaptability of oxazolidin-2-ones in synthetic chemistry (Hélio Faustino et al., 2012).

properties

IUPAC Name

3-(3-hydroxypropyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c8-4-1-2-7-3-5-10-6(7)9/h8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYNTXFYGOPFHTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70450351
Record name 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one

CAS RN

87010-29-5
Record name 3-(3-Hydroxypropyl)-2-oxazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87010-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Hydroxypropyl)oxazolidin-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087010295
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-hydroxypropyl)oxazolidin-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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